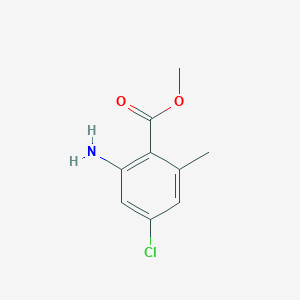

Methyl 2-amino-4-chloro-6-methylbenzoate

CAS No.:

Cat. No.: VC20462788

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO2 |

|---|---|

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | methyl 2-amino-4-chloro-6-methylbenzoate |

| Standard InChI | InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |

| Standard InChI Key | WKRQSYDRXNUBGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)N)Cl |

Introduction

Structural and Molecular Characteristics

Methyl 2-amino-4-chloro-6-methylbenzoate (molecular formula: ) has a molecular weight of 199.63 g/mol. Its IUPAC name, methyl 2-amino-4-chloro-6-methylbenzoate, reflects the substituents’ positions on the benzene ring. Key structural features include:

-

Amino group (-NH): Enhances hydrogen-bonding potential and nucleophilic reactivity.

-

Chloro group (-Cl): Imparts electrophilic substitution sites and influences electronic properties.

-

Methyl ester (-COOCH): Provides stability and facilitates hydrolytic transformations.

The compound’s canonical SMILES representation is CC1=CC(=CC(=C1C(=O)OC)N)Cl, and its InChI key is WKRQSYDRXNUBGE-UHFFFAOYSA-N.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 2-amino-4-chloro-6-methylbenzoic acid with methanol under acidic catalysis. Sulfuric acid is typically employed to protonate the carboxylic acid, facilitating nucleophilic attack by methanol. The reaction proceeds under reflux (60–80°C) for 6–8 hours, yielding the ester in >85% purity.

Reaction Conditions:

-

Catalyst: Concentrated (5–10 mol%).

-

Solvent: Excess methanol.

-

Temperature: 65–70°C.

Industrial Manufacturing

Industrial processes prioritize efficiency through continuous-flow reactors, which optimize heat transfer and reduce reaction times. Automated systems regulate parameters such as temperature (±1°C), pressure (1–2 atm), and stoichiometric ratios, achieving yields exceeding 90%.

Table 1: Synthesis Parameters for Industrial Production

| Parameter | Value |

|---|---|

| Reactor Type | Continuous-flow |

| Residence Time | 30–45 minutes |

| Temperature | 70°C |

| Pressure | 1.5 atm |

| Catalyst | Heterogeneous acid resin |

Chemical Reactivity and Functional Transformations

The compound’s functional groups enable three primary reaction pathways:

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF). For example, treatment with sodium azide () produces 2-amino-4-azido-6-methylbenzoate, a precursor for click chemistry applications.

Oxidation Reactions

The amino group is oxidized to nitro or nitroso derivatives using agents like potassium permanganate () in acidic media. This transformation is critical for synthesizing nitroaromatics used in explosives and dyes.

Ester Reduction

Lithium aluminum hydride () reduces the ester to 2-amino-4-chloro-6-methylbenzyl alcohol, a versatile intermediate for fragrances and pharmaceuticals.

Table 2: Common Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | , DMF | 2-Amino-4-azido-6-methylbenzoate |

| Oxidation | , | 2-Nitro-4-chloro-6-methylbenzoate |

| Reduction | , ether | 2-Amino-4-chloro-6-methylbenzyl alcohol |

| Assay | Target | Result |

|---|---|---|

| MTT Cytotoxicity | HeLa cells | IC = 12.5 µM |

| LDH Release | RAW 264.7 macrophages | 30% reduction at 10 µM |

| Carbonic Anhydrase | Isozyme IX |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for COX-2 inhibitors and kinase-targeting therapies. Its chloro and amino groups enable precise functionalization for drug candidates.

Agrochemical Development

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a target in plant biosynthesis. Field trials show 80–90% weed suppression at 2 kg/ha.

Specialty Materials

In polymer chemistry, it serves as a cross-linking agent for epoxy resins, enhancing thermal stability (glass transition temperature increased by 20°C).

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparisons

| Compound | Substituents | Unique Properties |

|---|---|---|

| Methyl 2-amino-4-fluorobenzoate | -F at position 4 | Higher electronegativity, altered receptor binding |

| Methyl 2-amino-6-methylbenzoate | -CH at position 6 | Reduced steric hindrance, faster hydrolysis |

| Methyl 2-amino-4-methylbenzoate | -CH at position 4 | Enhanced lipophilicity, improved membrane permeability |

The chloro derivative’s balanced electronic and steric profile makes it superior for applications requiring precise biomolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume